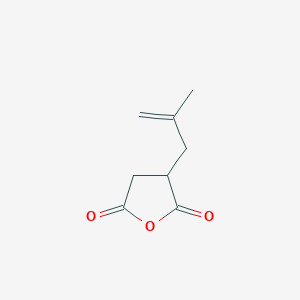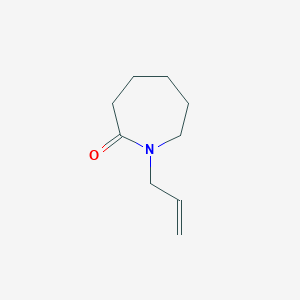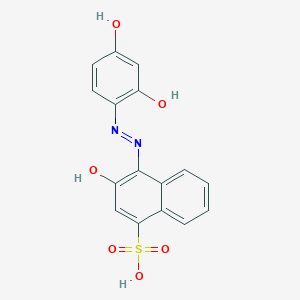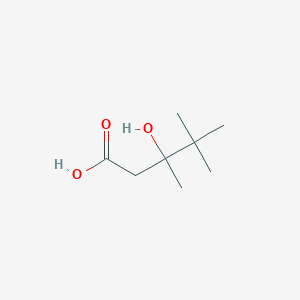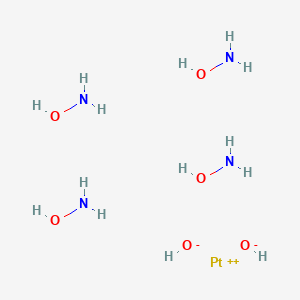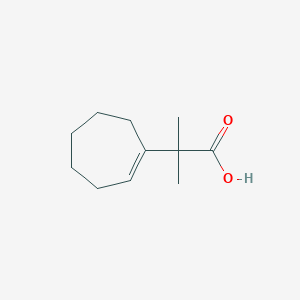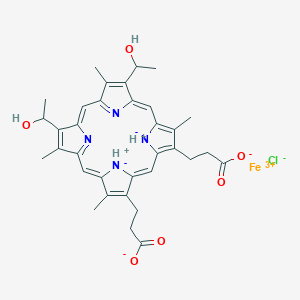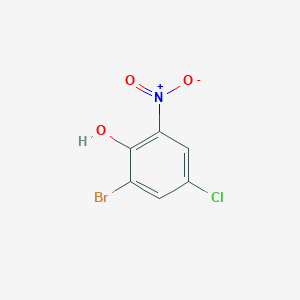
2-Bromo-4-chloro-6-nitrophenol
概要
説明
2-Bromo-4-chloro-6-nitrophenol is a halogenated nitrophenol compound that has not been directly studied in the provided papers. However, related compounds with bromo, chloro, and nitro substituents on a phenol ring have been synthesized and characterized, indicating a potential interest in the synthesis and properties of such halogenated nitrophenols for various applications, including the formation of complexes with metals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of halogenated nitrophenols can involve various methods, including electrophilic substitution reactions, diazotization followed by the Sandmeyer reaction, and coupling reactions. For instance, the synthesis of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion . Another example is the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as the starting material, which involves diazotization and the Sandmeyer reaction, followed by a nucleophilic substitution reaction . These methods demonstrate the versatility and adaptability of synthetic strategies to produce halogenated nitrophenols.
Molecular Structure Analysis
The molecular structure of halogenated nitrophenols is characterized by the presence of halogen and nitro groups attached to a phenol ring, which can significantly influence the molecular properties and reactivity. For example, the structure of a related compound, 4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, was elucidated using X-ray diffraction and spectroscopic methods, revealing its enol form in the solid state . Similarly, the structure of 2,6-dichloro-4-nitrophenol adducts has been determined, showing short intermolecular hydrogen bridges .
Chemical Reactions Analysis
Halogenated nitrophenols can participate in various chemical reactions, including complexation with metals and formation of Schiff bases. The complexation behavior of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ions has been studied, showing different complexation properties based on the substituents present on the phenol ring . Schiff base formation has also been reported for a compound synthesized through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrophenols are influenced by their molecular structure. The presence of strong intramolecular hydrogen bonding, as observed in the 1H NMR spectra of certain ligands, can affect the solubility and reactivity of these compounds . The electronic spectra and theoretical calculations can provide insights into the prototropic tautomerism and intramolecular proton transfer processes . Additionally, the nonlinear optical property calculations suggest potential applications as NLO materials .
科学的研究の応用
Molecular Catalysis
2-Bromo-4-chloro-6-nitrophenol is involved in molecular catalysis processes. For instance, it participates in the cyclization of 2-(3-halopropyl)-4-nitrophenols, which is an intramolecular nucleophilic substitution. This process is influenced by macrotricyclic ammonium salt formation, and the rate of reaction can vary based on the halogen component present (Schmidtchen, 1986).
Nitration Processes
The compound plays a role in nitration processes. Specifically, in the presence of ozone, chloro- and bromo-benzenes, including derivatives of 2-bromo-4-chloro-6-nitrophenol, can be nitrated smoothly with nitrogen dioxide at low temperatures. This results in a mixture of corresponding nitro derivatives, which are rich in ortho isomers compared to conventional nitration methods (Suzuki & Mori, 1994).
Environmental Impact and Disinfection Byproducts
2-Bromo-4-chloro-6-nitrophenol is identified as a disinfection byproduct in chlorinated swimming pool water. This discovery is crucial for understanding the environmental and health impacts of chlorinated pools. The compound is one of the new halogenated disinfection byproducts formed from the reaction of chlorine with organic substances like urine in the presence of bromide (Xiao et al., 2012).
Plant Growth Regulation
In agricultural research, 2-bromo-4-chloro-6-nitrophenol and similar compounds have shown activity in promoting cell elongation and inducing plant responses. This application is significant for understanding plant growth regulation and developing new agrichemicals (Wain & Harper, 1967).
Methodology for Synthesis
There are studies on the novel methods for synthesizing 2-bromo-4-nitrophenol, which is a closely related compound. These methodologies are important for efficient and commercial production of such chemicals (Zi-ying, 2008).
Urease Inhibitory Activity
Recent studies have explored the urease inhibitory activity of compounds derived from 2-bromo-4-chloro-6-nitrophenol. This is particularly relevant in the fields of medicine and agriculture, as urease inhibitors can have various applications (Zulfiqar et al., 2020).
Spectroscopic Studies
2-Bromo-4-chloro-6-nitrophenol has been the subject of spectroscopic studies, particularly focusing on its molecular structure and vibrational wavenumbers. These studies are fundamental to understanding the compound's physical and chemical properties (Krishnakumar et al., 2009).
Antimicrobial Activity
The compound is also involved in research regarding antimicrobial activity. Its derivatives have been used in synthesizing complexes with potential antimicrobial properties, which is relevant in pharmaceutical research and development (Tavman et al., 2010).
Safety And Hazards
2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .
特性
IUPAC Name |
2-bromo-4-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOBTAMSJHELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303225 | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-nitrophenol | |
CAS RN |
15969-10-5 | |
| Record name | 15969-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

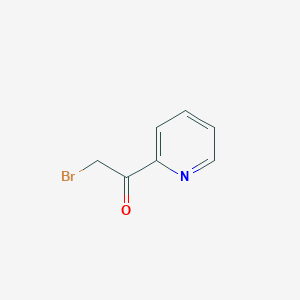
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
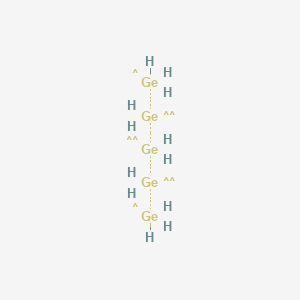
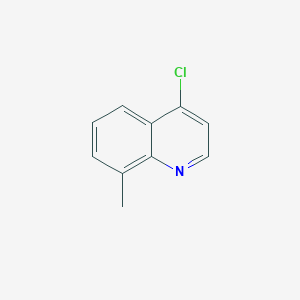
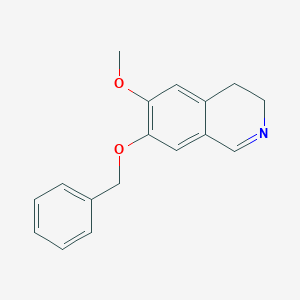
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
